E7974

Catalog No.
S548463
CAS No.
610787-07-0
M.F
C24H43N3O4
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7974

CAS Number

610787-07-0

Product Name

E7974

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

Molecular Formula

C24H43N3O4

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1

InChI Key

FWYMMXUDTATKLG-PGLMLKKXSA-N

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

E-7974; E 7974; E7974.

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C

Description

The exact mass of the compound Unii-1BO0C11bsh is 437.32536 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E7974 is a synthetic analogue of hemiasterlin, a natural product derived from marine sponges. It is characterized by its potent antimitotic properties, which make it a promising candidate in cancer treatment. E7974 functions primarily by inhibiting the polymerization of tubulin, leading to disrupted mitotic spindle formation and ultimately triggering apoptosis in cancer cells. Its chemical formula is C24H43N3O4, and it exhibits strong activity against a variety of human cancer cell types, showing efficacy even in cells resistant to conventional chemotherapeutics like taxanes .

E7974 engages in specific chemical interactions that are crucial for its biological activity. The compound binds to tubulin, particularly targeting the alpha-tubulin subunit. This binding inhibits the normal polymerization process necessary for microtubule formation, leading to cell cycle arrest in the G2-M phase. The inhibition of tubulin polymerization is similar to that of other known antimitotic agents, but E7974 exhibits unique binding characteristics that enhance its effectiveness against resistant cancer cell lines .

E7974 demonstrates significant biological activity as an antitumor agent. In vitro studies have shown that it induces G2-M arrest and disrupts normal mitotic spindle architecture. The compound activates key apoptotic markers, including caspase-3 and poly ADP ribose polymerase cleavage, indicating its ability to trigger programmed cell death in cancer cells. Its potency is notable at subnanomolar concentrations, making it one of the more effective compounds in its class .

The synthesis of E7974 involves several steps that focus on modifying the structure of hemiasterlin to enhance its pharmacological properties. Researchers have developed methods that include the incorporation of cyclic amino acids at the amino terminus, specifically utilizing piperidine derivatives like pipecolic acid. These modifications have been shown to improve the compound's potency and reduce susceptibility to drug efflux mechanisms commonly found in resistant cancer cells .

E7974 is primarily being investigated for its applications in oncology as a potential treatment for various forms of cancer. Its ability to overcome resistance mechanisms associated with traditional chemotherapeutics positions it as a valuable candidate for further clinical development. Currently, E7974 is undergoing phase I clinical trials to evaluate its safety and efficacy in humans .

Interaction studies have revealed that E7974 preferentially binds to alpha-tubulin over beta-tubulin, which is a distinctive feature compared to many other tubulin-targeting drugs. This selective interaction may contribute to its unique mechanism of action and effectiveness against tumors that express mutations conferring resistance to other treatments. The use of photoaffinity probes has confirmed this selective binding profile .

E7974 shares similarities with several other compounds known for their antitumor properties, particularly those derived from hemiasterlin or related structures. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
HemiasterlinNatural productTubulin inhibitionOriginal source compound
VinblastinePlant-derivedTubulin inhibitionWell-established clinical use
PaclitaxelPlant-derivedStabilizes microtubulesCommonly used but can lead to resistance
E7974Synthetic analogueTubulin inhibitionSelective binding to alpha-tubulin

E7974's unique selectivity towards alpha-tubulin and its ability to maintain efficacy against resistant cancer cell lines distinguish it from these other compounds, making it a subject of ongoing research and clinical interest .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

437.32535686 g/mol

Monoisotopic Mass

437.32535686 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1BO0C11BSH

Dates

Modify: 2024-02-18
1: Rocha-Lima CM, Bayraktar S, Macintyre J, Raez L, Flores AM, Ferrell A, Rubin EH, Poplin EA, Tan AR, Lucarelli A, Zojwalla N. A phase 1 trial of E7974 administered on day 1 of a 21-day cycle in patients with advanced solid tumors. Cancer. 2012 Sep 1;118(17):4262-70. doi: 10.1002/cncr.27428. Epub 2012 Jan 31. PubMed PMID: 22294459.
2: Meir A, Rubinsky B. Distributed network, wireless and cloud computing enabled 3-D ultrasound; a new medical technology paradigm. PLoS One. 2009 Nov 19;4(11):e7974. doi: 10.1371/journal.pone.0007974. PubMed PMID: 19936236; PubMed Central PMCID: PMC2775631.
3: Kuznetsov G, TenDyke K, Towle MJ, Cheng H, Liu J, Marsh JP, Schiller SE, Spyvee MR, Yang H, Seletsky BM, Shaffer CJ, Marceau V, Yao Y, Suh EM, Campagna S, Fang FG, Kowalczyk JJ, Littlefield BA. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin. Mol Cancer Ther. 2009 Oct;8(10):2852-60. doi: 10.1158/1535-7163.MCT-09-0301. PubMed PMID: 19825803.

Explore Compound Types